(R)-2-Benzylbut-3-enoic acid
Description
Properties
IUPAC Name |
(2R)-2-benzylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZZWRMTHMXOND-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiopure R 2 Benzylbut 3 Enoic Acid
Catalytic Asymmetric Approaches to α-Benzylbut-3-enoic Acids
The generation of the chiral center in α-benzyl-substituted butenoic acids is a key challenge that has been addressed through the development of sophisticated catalytic systems. These methods aim to provide high enantioselectivity and yield, starting from readily available precursors.
Transition Metal-Catalyzed Stereoselective Transformations
Transition metals are at the forefront of asymmetric catalysis due to their ability to activate substrates and control the stereochemical outcome of reactions through coordination with chiral ligands. A variety of metals, including palladium, nickel, rhodium, and copper, have been successfully employed in the synthesis of chiral carboxylic acids.
Palladium catalysis is a powerful tool for forming carbon-carbon bonds, and its application in asymmetric synthesis has grown significantly. Enantioselective C-H activation and cross-coupling reactions, directed by the substrate's own carboxyl group, have emerged as highly effective strategies for synthesizing chiral carboxylic acids. nih.govnih.gov
One notable approach involves the palladium(II)-catalyzed C-H arylation or olefination of cinnamic acid derivatives. rsc.orgrsc.org This method facilitates a one-step synthesis of axially chiral styrene-type carboxylic acids with excellent stereocontrol (up to 99% enantiomeric excess) and broad substrate scope under mild conditions. rsc.orgrsc.org The carboxyl group acts as a weakly coordinating directing group, enabling the introduction of axial chirality. rsc.org
Furthermore, the development of mono-protected amino acid (MPAA) ligands has been crucial for achieving high enantioselectivity in palladium-catalyzed C-H functionalization. nih.gov For instance, ligands such as MPAAm have enabled the enantioselective C(sp³)–H arylation of cyclopropane (B1198618) and cyclobutane (B1203170) carboxylic acids. nih.govrsc.org These reactions serve as a testament to the principle that a substrate's weak coordination can position the catalyst for C-H cleavage, while the ligand stabilizes the transition state to control stereoselectivity. nih.gov These methods provide a framework for the potential synthesis of α-substituted acids like (R)-2-Benzylbut-3-enoic acid through the strategic functionalization of appropriate precursors.
| Substrate Type | Coupling Partner | Pd-Catalyst/Ligand System | Key Findings | Yield | Enantiomeric Excess (ee) | Reference(s) |
| Cinnamic Acid Derivatives | Arylboronic Acid Pinacol Ester | Pd(OAc)₂ / Chiral Amino Acid | Facile synthesis of axially chiral styrene-type carboxylic acids. | Up to 99% | Up to 99% | rsc.orgrsc.org |
| Cyclopropane Carboxylic Acids | Aryl Iodides | Pd(OAc)₂ / MPAAm Ligand (L-15) | First enantioselective C(sp³)–H arylation of cyclopropanes directed by a free carboxyl group. | Good | High | nih.gov |
| Aliphatic Carboxylic Acids | Aryl Iodides | Pd(OAc)₂ / Pyridine-type Ligand (L-11) | β-C–H arylation of α-amino acids. | - | - | nih.gov |
| Cyclobutane Carboxylic Acids | Organoboron Reagents | Pd(II) / MPAAm Ligand (L-16) | Cross-coupling to introduce β-aryl or vinyl groups. | Good | High | nih.govrsc.org |
The use of earth-abundant metals like nickel in catalysis is a growing area of research driven by sustainability and cost-effectiveness. nih.gov Nickel-catalyzed asymmetric hydrogenation has recently been established as a highly efficient method for producing chiral α-substituted propionic acids from α-substituted acrylic acids. nih.govresearchgate.net
This approach utilizes a nickel catalyst, often in combination with a chiral phosphine (B1218219) ligand such as (R,R)-BenzP*, to achieve excellent enantioselectivities (up to 99.4% ee) and high substrate-to-catalyst ratios (up to 10,000 S/C). nih.govresearchgate.net The method is applicable to a wide range of α-substituted acrylic acids, demonstrating its versatility. researchgate.net Mechanistic studies suggest that the rate-determining step involves the protonolysis of a carbon-nickel bond through an intramolecular proton transfer from the substrate's carboxylic acid group. nih.gov This strategy is distinct from pathways that rely on hydrogen or solvent for protonation and showcases the potential for creating chiral centers alpha to a carboxyl group, as required for this compound. researchgate.net
| Substrate Class | Catalyst System | Key Features | Enantiomeric Excess (ee) | Substrate/Catalyst (S/C) | Reference(s) |
| α-Substituted Acrylic Acids | Ni(OAc)₂·4H₂O / (R,R)-BenzP* | High efficiency and enantioselectivity for a broad range of substrates. | 90-99.4% | Up to 10,000 | nih.govresearchgate.net |
| α-Aryl Acrylic Acids | Ni(OAc)₂ / Chiral Ligand | Full conversion and excellent enantioselectivity. | High | 100-250 | researchgate.net |
| (Z)-β,β-Disubstituted Acrylic Acids | Nickel / Chiral Ligand | Effective for sterically hindered substrates. | Up to 97% | - | rsc.org |
Rhodium-catalyzed asymmetric hydrogenation is a benchmark method for the synthesis of chiral compounds. rsc.org For α,β-unsaturated systems, including carboxylic acids and their derivatives, rhodium complexes with chiral phosphine ligands can deliver products with exceptionally high enantiopurity. rsc.orgacs.org
A key innovation in this area is the design of ligands that utilize secondary interactions, such as hydrogen bonding, to enhance stereocontrol. rsc.org The ZhaoPhos ligand family, which incorporates a thiourea (B124793) moiety, is a prime example. rsc.orgacs.org This thiourea group can form a hydrogen bond with the carbonyl group of the substrate, locking it into a specific conformation during the hydrogenation step. This interaction is critical for achieving high yields and enantioselectivities (up to 99% ee) in the hydrogenation of exocyclic α,β-unsaturated carbonyl compounds and α,β-unsaturated N-acylpyrazoles. rsc.orgnih.gov The broad substrate scope for this transformation highlights its potential applicability to precursors of α-benzylbut-3-enoic acid. acs.org
| Substrate Class | Catalyst/Ligand | Key Feature | Yield | Enantiomeric Excess (ee) | Reference(s) |
| Exocyclic α,β-Unsaturated Carbonyls | Rh/ZhaoPhos (bisphosphine-thiourea) | Hydrogen bonding between substrate and catalyst is crucial for stereocontrol. | Up to 99% | Up to 99% | rsc.org |
| α,β-Unsaturated Amides and Esters | Rh/ZhaoPhos | Broad substrate scope with various β-substituents. | High | High | acs.org |
| α,β-Unsaturated N-Acylpyrazoles | Rh/ZhaoPhos | The pyrazole (B372694) moiety plays a key role in providing high selectivity. | Up to 97% | Up to 99% | nih.gov |
| Diisopropyl (1-arylvinyl)phosphonates | Rh(I)/TADDOL-based phosphoramidite | Effective under mild conditions with low catalyst loading. | High | Up to 99% | rsc.org |
The use of carbon dioxide (CO₂) as a C1 building block in synthesis is highly attractive due to its abundance, non-toxicity, and sustainability. researchgate.net Direct asymmetric carboxylation, where CO₂ is incorporated into a molecule to form a chiral carboxylic acid, represents an atom-economical and environmentally benign strategy. researchgate.netacs.org
While challenging due to the thermodynamic stability of CO₂, significant progress has been made. researchgate.netbohrium.com One successful approach is the copper-catalyzed asymmetric dicarboxylation of 1,3-dienes, which provides an efficient route to chiral dicarboxylic acids with high regio- and enantioselectivity. acs.org Another innovative method is the electrochemical carboxylation of compounds like 1-phenylethyl chloride using a chiral cobalt complex, which yields optically active 2-phenylpropionic acid. ccspublishing.org.cn These methodologies, which directly convert C-H or C-nucleophile precursors into chiral carboxylic acids, are expanding the toolkit for asymmetric synthesis and could potentially be adapted for the synthesis of molecules like this compound. researchgate.netccspublishing.org.cn
| Reaction Type | Substrate | Catalyst System | Product Type | Key Features | Reference(s) |
| Asymmetric Dicarboxylation | 1,3-Dienes | Copper / Chiral Ligand | Chiral Dicarboxylic Acids | First asymmetric dicarboxylation with CO₂; high regio-, chemo-, and enantioselectivity. | acs.orgbohrium.com |
| Electrochemical Carboxylation | 1-Phenylethyl Chloride | (R,R)-salen-Co complex | Optically Active 2-Phenylpropionic Acid | Asymmetric CO₂ fixation via electrochemical reduction. | ccspublishing.org.cn |
| Hydrocarboxylation | α,β-Unsaturated Esters | Rhodium / Chiral Ligand | Chiral Carboxylic Acids | A strategy for synthesizing chiral acids from alkenes. | researchgate.net |
Copper-hydride (CuH) catalysis has emerged as a powerful and versatile tool for the asymmetric reduction of unsaturated compounds. organic-chemistry.orgnih.gov Specifically, the enantioselective reduction of α,β-unsaturated carboxylic acids using a chiral phosphine-ligated CuH catalyst provides a direct route to β-chiral aldehydes with high yields and excellent enantioselectivity. organic-chemistry.orgnih.govmit.edu These β-chiral aldehydes are valuable intermediates that can be subsequently oxidized to the corresponding chiral carboxylic acids.
The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. organic-chemistry.orgnih.gov Mechanistic studies, supported by DFT calculations, suggest a pathway involving the formation of a ketene (B1206846) intermediate, which is then reduced. organic-chemistry.org This method avoids the use of pre-formed, sensitive organometallic reagents and offers a practical approach to synthesizing β-chiral carbonyl compounds. nih.gov The direct, one-step synthesis of β-chiral amides from unsaturated carboxylic acids has also been demonstrated using this catalytic system, further highlighting its utility. nih.gov
Iridium-Promoted Difunctionalization Strategies for But-3-enoic Acid
While specific iridium-catalyzed methods for the direct synthesis of this compound are not extensively documented, related transition-metal-catalyzed difunctionalization strategies represent a powerful tool for constructing complex molecular architectures from simple alkenes. For instance, cobalt catalysis merged with electrochemistry has been utilized for the carboxylation of allylarenes. researchgate.net In this type of transformation, an allyl-cobalt(III) complex can be formed, which, after electrochemical reduction, undergoes a regioselective carboxylation with CO2 to yield products like 2-phenylbut-3-enoic acid derivatives. researchgate.net The regioselectivity of the carboxylation is highly dependent on the coordination environment of the low-valent cobalt complex. researchgate.net This illustrates the potential of metal catalysis to achieve difunctionalization of a butene scaffold, a strategy that could conceptually be adapted for the target molecule.
Organocatalytic Strategies for α-Stereogenic Carboxylic Acids
Organocatalysis has emerged as a robust platform for the asymmetric synthesis of chiral molecules without reliance on metal catalysts. For the creation of α-stereogenic carboxylic acids, the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carboxylic acids is a prominent strategy. jst.go.jp Chiral bifunctional thiourea catalysts have been successfully employed in the intermolecular aza-Michael addition of O-benzylhydroxylamine to a variety of α,β-unsaturated carboxylic acids. jst.go.jp These reactions proceed with high regioselectivity and enantioselectivity, affording β-amino acid derivatives in good yields (up to 90%) and high enantiomeric excess (up to 97% ee). jst.go.jp The products can then be converted into optically active β-amino acids or 1,2-diamine derivatives. jst.go.jp This methodology demonstrates the power of organocatalysis to control stereochemistry at the α-position of a carboxylic acid, a key challenge in the synthesis of this compound.
Biocatalytic and Chemo-Enzymatic Pathways
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can provide access to enantiopure compounds that are challenging to obtain through other means.
Enzyme-Mediated Asymmetric Reduction of But-3-enoic Acid Precursors
The asymmetric reduction of prochiral ketones and alkenes is a cornerstone of biocatalytic synthesis. Ene-reductases from the Old Yellow Enzyme (OYE) family are particularly effective for the asymmetric bioreduction of activated C=C bonds, such as those in α,β-unsaturated carbonyl compounds. rsc.org These flavin-dependent enzymes show broad substrate tolerance and can reduce α,β-unsaturated γ-keto esters with excellent stereoselectivity and high conversions. rsc.org The reaction mechanism involves the enzyme anchoring the substrate through hydrogen bonding with an electron-withdrawing group, which polarizes the C=C bond for hydride attack. rsc.org
Similarly, alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of ketones. researchgate.netresearchgate.net For example, plant cell cultures of Daucus carota can mediate the highly enantioselective reduction of 4-aryl-2-keto but-3-enoic acid esters to the corresponding (S)-2-hydroxy derivatives with 92–99% enantiomeric excess (ee) and 100% conversion. researchgate.net Genetically engineered enzymes, such as variants of lactate (B86563) dehydrogenase, have also been developed to alter substrate specificity, enabling the enantioselective reduction of α-keto acids with bulky side chains, like 4-methyl-2-oxopent-3-enoic acid. rsc.org
Cascade Reactions for Chiral Hydroxy-Arylbut-3-enoic Acid Derivatives
Enzymatic cascade reactions, where multiple transformations are performed in a single pot, enhance process efficiency by minimizing intermediate purification steps. A powerful two-enzyme cascade has been developed for the synthesis of chiral (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives, which are valuable precursors for angiotensin-converting enzyme (ACE) inhibitors. csic.es
This strategy combines an aldol (B89426) condensation and an asymmetric reduction. csic.es The first step is catalyzed by trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase from Pseudomonas putida (HBPAPputida), which facilitates the aldol addition of pyruvate to various aromatic aldehydes. csic.es The resulting (E)-2-oxo-4-arylbut-3-enoic acid intermediate is then reduced in situ by the promiscuous ketoreductase activity of Δ1-piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase from Pseudomonas syringae (DpkAPsyrin). csic.es This cascade provides access to a range of homochiral (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives with high yields and excellent enantioselectivity. csic.es
Table 1: Enzymatic Cascade Synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid Derivatives csic.es
| Aldehyde Substrate | Product | Isolated Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Benzaldehyde | (S,E)-2-Hydroxy-4-phenylbut-3-enoic acid | 70% | 99% |
| 4-Fluorobenzaldehyde | (S,E)-4-(4-Fluorophenyl)-2-hydroxybut-3-enoic acid | 85% | 99% |
| 4-Chlorobenzaldehyde | (S,E)-4-(4-Chlorophenyl)-2-hydroxybut-3-enoic acid | 75% | >99% |
| 4-Bromobenzaldehyde | (S,E)-4-(4-Bromophenyl)-2-hydroxybut-3-enoic acid | 72% | >99% |
| 2-Naphthaldehyde | (S,E)-2-Hydroxy-4-(naphthalen-2-yl)but-3-enoic acid | 57% | 87% |
Data sourced from reference csic.es. The cascade utilizes HBPAPputida and DpkAPsyrin enzymes.
Chemo-Enzymatic Resolution Techniques for Enantiopure Intermediates
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Chemo-enzymatic methods often employ lipases for the enantioselective acylation or hydrolysis of racemic alcohols or esters. thieme-connect.comcalis.edu.cnntnu.no For instance, the kinetic resolution of racemic chlorohydrins using lipase (B570770) B from Candida antarctica (CALB) with an acyl donor can produce enantiopure chlorohydrins and their corresponding esters. ntnu.no
A specific application relevant to the synthesis of this compound precursors is the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid. thieme-connect.comuni-graz.at This process was achieved through a lipase-catalyzed kinetic resolution coupled with a racemase. thieme-connect.com The lipase selectively acylates one enantiomer of the hydroxy acid, and the remaining enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single, enantiopure product. uni-graz.at Similarly, racemic lactones, which are cyclized forms of hydroxy acids, can be resolved. The enzymatic hydrolysis of a racemic mixture of cis/trans-2-hydroxy-4-phenyl-4-butyrolactone using a Fusarium lactonase was shown to be highly enantioselective, leaving one enantiomer of the lactone unreacted while hydrolyzing the other. calis.edu.cn
Table 2: Lipase-Catalyzed Kinetic Resolution of Chiral Intermediates
| Racemic Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (±)-2-Hydroxy-4-phenyl-3-butenoic Acid | Lipase / Mandelate Racemase | Deracemization | (R)- or (S)-2-Hydroxy-4-phenylbutanoic acid | N/A | thieme-connect.comuni-graz.at |
| (±)-cis/trans-2-Hydroxy-4-phenyl-4-butyrolactone | Fusarium lactonase | Hydrolysis | (2S,4S)-lactone & (2S,4R)-lactone | >98% | calis.edu.cn |
Classical and Modern Multi-Step Stereoselective Syntheses of this compound
While direct multi-step syntheses dedicated solely to this compound are not prominently featured in the literature, its synthesis can be envisioned through the logical connection of established stereoselective reactions. A plausible route would involve the creation of a key chiral intermediate, such as an enantiopure α-hydroxy-γ-butyrolactone, followed by functional group manipulations.
The stereoselective synthesis of lignan-type γ-butyrolactones provides a template for such an approach. nih.gov For example, (2R, 3S)-2-benzyl-2-hydroxy-3-(3,4-methylenedioxybenzyl)-γ-butyrolactone has been synthesized stereoselectively from L-(+)-arabinose, demonstrating the use of a chiral pool starting material to control the stereochemistry of the final product. nih.gov
A modern synthetic sequence could begin with an asymmetrically synthesized precursor, such as the (S,E)-2-hydroxy-4-phenylbut-3-enoic acid obtained from the biocatalytic cascade described in section 2.2.2. csic.es The synthesis of the target this compound would then require several key transformations:
Protection: Protection of the carboxylic acid and alcohol functional groups.
Stereoselective Alkylation/Substitution: Introduction of the benzyl (B1604629) group at the C2 position. This is the most challenging step and would require a method that proceeds with inversion of configuration if starting from an (S)-hydroxy acid, or a different strategy altogether.
Deprotection: Removal of the protecting groups to yield the final product.
Alternatively, copper hydride (CuH)-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids offers a route to β-chiral aldehydes. mit.edudicp.ac.cn While this creates a β-chiral center, not the desired α-chiral center, it highlights modern catalytic methods for introducing stereochemistry into butenoic acid derivatives. The development of new catalytic systems, such as chiral electrophilic selenium catalysts for oxidative cyclization of β,γ-unsaturated carboxylic acids, further expands the toolbox for creating complex chiral structures from simple alkenoic acids. acs.org
Strategies for the Construction of the But-3-enoic Acid Core
The but-3-enoic acid framework, characterized by a carboxylic acid and a terminal double bond, is the foundational skeleton of the target molecule. doubtnut.comdoubtnut.comnih.govebi.ac.uk Its construction can be approached through several synthetic routes.
A classical and effective method for preparing β,γ-unsaturated acids is the modified Knoevenagel condensation. This reaction involves the condensation of a straight-chain aldehyde with malonic acid. By carefully selecting the reaction conditions, such as using piperidinium (B107235) acetate (B1210297) as a catalyst in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, the (E)-alk-3-enoic acid can be synthesized with high yield and excellent stereoselectivity. Subsequent esterification can provide the corresponding esters if needed.
Another route involves the deconjugation of α,β-unsaturated esters. This can be achieved through photochemical methods or by using specific base catalysts to shift the double bond from the conjugated α,β-position to the β,γ-position. Furthermore, γ-butyrolactones serve as versatile precursors. acs.orgnih.govnih.gov The synthesis of γ-butyrolactones can be achieved through methods like radical hydrocarboxylation of allylic alcohols using CO2, followed by cyclization. acs.org These lactones can then be subjected to ring-opening reactions to yield the desired but-3-enoic acid core.
Stereoselective Introduction of the 2-Benzyl Moiety
The introduction of the benzyl group at the C-2 position with (R)-stereochemistry is the most critical step in the synthesis. Several powerful asymmetric strategies have been developed to control the stereochemistry at the α-carbon of carboxylic acids.
Chiral Auxiliary-Mediated Alkylation: One of the most reliable methods involves the use of a chiral auxiliary. researchgate.net This approach temporarily incorporates a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam are covalently attached to a carboxylic acid precursor. wikipedia.org The resulting chiral amide can be deprotonated with a base like lithium diisopropylamide (LDA) to form a stereochemically defined enolate. This enolate then reacts with an electrophile, such as benzyl bromide, from the sterically less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary releases the desired enantiomerically enriched α-benzylated carboxylic acid. wikipedia.org
Table 1: Comparison of Common Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Typical Precursor | Key Features | Diastereoselectivity |
|---|---|---|---|
| Evans' Oxazolidinones | Acyl-oxazolidinone | Forms a (Z)-enolate, leading to predictable syn-aldol products; highly effective for alkylations. wikipedia.org | Often >95% de |
| Oppolzer's Camphorsultam | N-Acylsultam | Provides high stereocontrol in various reactions including Michael additions and Claisen rearrangements. wikipedia.org | Often >90% de |
Enantioselective Deprotonation: This strategy utilizes a chiral base to selectively remove one of two enantiotopic α-protons from a prochiral carboxylic acid derivative. acs.org The combination of a strong, non-nucleophilic achiral base like n-butyllithium with a chiral ligand, such as (-)-sparteine, forms a chiral base complex. researchgate.net This complex can deprotonate a substrate like an N-Pop-protected benzylamine (B48309) with high enantioselectivity. researchgate.net The resulting chiral organolithium intermediate is then trapped with an electrophile to yield the α-substituted product. researchgate.netacs.org
Catalytic Asymmetric Alkylation: Modern approaches increasingly rely on transition metal catalysis. A copper(I) complex with a chiral ligand, such as (R)-DTBM-SEGPHOS, can catalyze the asymmetric α-alkylation of carboxylic acid derivatives like 2-acylimidazoles. researchgate.net These reactions accommodate a range of electrophiles, including benzyl bromides, and proceed with high enantioselectivity under mild conditions. researchgate.net Similarly, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids offers another powerful route to chiral α-substituted propionic acids. researchgate.net
Wittig Olefination and Related Approaches for Unsaturated Carboxylic Acids
The Wittig reaction is a cornerstone of alkene synthesis and can be effectively employed to construct α,β-unsaturated carboxylic acids and their esters. beilstein-journals.orgorganic-chemistry.org The classic Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. researchgate.net For the synthesis of an unsaturated acid, an aldehyde can be reacted with an ylide such as ethyl (triphenylphosphoranylidene)acetate. This tandem approach, often combined with subsequent hydrolysis, provides a direct route to α,β-unsaturated carboxylic acids. tandfonline.com
The reaction conditions, including the choice of solvent and base, can be optimized to control the yield and E/Z selectivity of the resulting alkene. researchgate.net Interestingly, performing the Wittig reaction in aqueous media has been shown to be highly effective, often leading to accelerated reaction rates and high E-selectivities, presenting a greener alternative to traditional organic solvents. organic-chemistry.org Chemo-enzymatic methods that combine the enzymatic reduction of a carboxylic acid to an aldehyde followed by a chemical Wittig reaction have also been developed, offering a novel approach for producing bio-based α,β-unsaturated esters. beilstein-journals.org While typically used for α,β-unsaturated systems, modifications and strategic precursor design, such as starting with an aldehyde already containing the chiral benzyl group, can adapt this methodology for the synthesis of β,γ-unsaturated structures like this compound. tandfonline.com
Table 2: Representative Conditions for Wittig Olefination to Synthesize Unsaturated Esters/Acids
| Ylide/Reagents | Aldehyde | Conditions | Product Type | Reference |
|---|---|---|---|---|
| PPh₃, Ethyl bromoacetate, LiOH | Various aldehydes | Refluxing water with LiCl | α,β-Unsaturated esters | researchgate.net |
| Polymer-supported phosphine | Various aldehydes | Microwave/Ultrasound | α,β-Unsaturated esters/acids | tandfonline.com |
| Ethyl (triphenylphosphoranylidene)acetate | Aldehyde from enzymatic reduction | Chemo-enzymatic (two steps) | α,β-Unsaturated esters | beilstein-journals.org |
Functionalization of 3-Butenoic Acid with Precise Stereocontrol
An alternative synthetic logic involves forming the but-3-enoic acid scaffold first and then introducing the benzyl group. This requires highly selective functionalization of the alkene. Transition metal-catalyzed reactions, particularly those employing a directing group, offer powerful tools for achieving such transformations with high regio- and stereocontrol. researchgate.net
For instance, a removable directing group like 8-aminoquinoline (B160924) can be attached to the carboxylic acid of a 3-butenoic acid substrate. chemrxiv.org In the presence of a palladium catalyst, this directing group can orchestrate the addition of a nucleophile across the double bond. While many methods focus on γ-functionalization, the development of catalytic systems for α-functionalization is an active area of research. Palladium(II)-catalyzed enantioselective α-alkylation of related compounds like azlactones with nonconjugated alkenes demonstrates the feasibility of such approaches. researchgate.net These methods rely on the substrate binding to the metal center in a specific orientation, allowing the catalyst to control the site and stereochemistry of the bond formation. researchgate.net
Mechanistic Insights into Asymmetric Synthesis of this compound and Analogues
A deep understanding of the reaction mechanisms is crucial for the rational design and optimization of synthetic routes to enantiopure molecules. This section explores the mechanistic principles and computational tools that underpin the stereochemical control in the synthesis of this compound and related compounds.
Understanding Reaction Mechanisms and Stereochemical Control Elements
The stereochemical outcome of an asymmetric catalytic reaction is determined by the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the different stereoisomeric products. rsc.org In palladium-catalyzed asymmetric allylic substitution, a well-studied proxy for related transformations, the mechanism involves the formation of a chiral (η³-allyl)palladium intermediate. nih.govacs.org The chiral ligand bound to the palladium center creates a chiral pocket around the metal.
The incoming nucleophile attacks this intermediate, and the facial selectivity of this attack is dictated by steric and electronic interactions between the substrate, the nucleophile, and the chiral ligand. acs.org The ligand's structure effectively blocks one face of the allyl group, forcing the nucleophile to attack from the opposite, more accessible face, thus leading to the preferential formation of one enantiomer. The specific geometry of the ligand, the nature of the solvent, and the electronic properties of the substrate all play interconnected roles in defining the precise structure and energy of the transition states, thereby controlling the enantioselectivity. researchgate.net
Application of Computational Studies in Reaction Pathway Analysis and Stereoselectivity Prediction
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting stereoselectivity in asymmetric catalysis. rsc.orgnih.gov Methods like Density Functional Theory (DFT) allow for the detailed calculation of the structures and energies of reactants, intermediates, and, most importantly, the transient transition states that govern the reaction outcome. researchgate.net By modeling the competing diastereomeric transition states, chemists can calculate the activation energy difference (ΔΔG‡) and predict the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) of a reaction, often with high accuracy. rsc.org
More advanced tools like Quantum-Guided Molecular Mechanics (Q2MM) combine the accuracy of quantum mechanics with the speed of molecular mechanics to develop transition state force fields (TSFFs). nih.gov These models can rapidly screen large libraries of catalysts and substrates, predicting the stereochemical outcome and accelerating the discovery of optimal reaction conditions without extensive experimental work. nih.govnih.gov These computational studies provide more than just predictions; they offer deep insights into the specific non-covalent interactions—such as steric repulsion, hydrogen bonding, or π-stacking—that are responsible for stereochemical control, enabling a more rational, mechanism-based approach to catalyst design. researchgate.netacs.org
Table 3: Role of Computational Chemistry in Asymmetric Catalysis
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of transition state energies | Predicts enantioselectivity (e.e.); identifies key stabilizing/destabilizing interactions (steric, electronic). | researchgate.netacs.org |
| Quantum-Guided Molecular Mechanics (Q2MM) | Development of Transition State Force Fields (TSFFs) | Enables rapid screening of catalysts and substrates; predicts stereoselectivity for large datasets. | nih.govnih.gov |
Strategic Applications of R 2 Benzylbut 3 Enoic Acid in Advanced Chemical Synthesis
Role as a Chiral Building Block for Complex Molecules
The primary application of (R)-2-benzylbut-3-enoic acid lies in its use as a chiral synthon for the construction of intricate molecular frameworks. Its predefined stereocenter serves as a foundation for introducing chirality into larger molecules.
Enantioselective Construction of Diverse Molecular Architectures
This compound is instrumental in the enantioselective synthesis of a wide array of molecular structures. ambeed.comlookchem.com Its inherent chirality guides the formation of new stereocenters, leading to the production of single enantiomers of complex target molecules. For instance, it can be used in the synthesis of substituted 1-azabicyclic rings, where the stereochemistry of the final product is controlled by the chirality of the starting acid. nih.gov This approach has been successfully applied to the synthesis of various biologically active compounds and natural products.
The strategic use of this chiral building block has been demonstrated in the synthesis of complex molecules like γ-aminomethyl-γ-lactones, which are themselves versatile chiral building blocks for other heterocyclic systems. researchgate.net The ability to construct such elaborate structures with high stereocontrol underscores the importance of this compound in modern organic synthesis.
Utility as a Precursor to Other Chiral α-Substituted Carboxylic Acid Derivatives
This compound serves as a versatile precursor for the synthesis of other valuable chiral α-substituted carboxylic acid derivatives. rsc.org Through various chemical manipulations of its carboxylic acid and vinyl groups, a diverse range of chiral compounds can be accessed.
One key transformation is the conversion to chiral α-amino acids. For example, through a Curtius rearrangement, the carboxylic acid can be converted to an amine, leading to the synthesis of (R)-2-phenylbut-2-enylamine. nih.gov This amine can then be incorporated into more complex structures. Furthermore, enzymatic transamination methods can be employed to convert related keto acids into the corresponding (S)-2-amino acids with high enantiomeric purity. researchgate.net
The but-3-enoic acid moiety also allows for transformations that lead to other classes of chiral compounds. For example, it can undergo reactions to form lactones and other heterocyclic systems, further expanding its utility as a chiral starting material.
Derivatization and Functionalization of the this compound Scaffold
The chemical reactivity of the this compound scaffold allows for a wide range of derivatization and functionalization reactions, opening avenues for the creation of novel molecules for academic and potentially industrial research.
Synthetic Pathways to Novel Derivatives for Academic Exploration
The unique structure of this compound provides multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives for academic study. thieme-connect.com For example, the carboxylic acid group can be readily converted into esters, amides, and other functional groups.
The double bond in the but-3-enoic acid moiety is also a key site for functionalization. It can participate in various addition reactions, allowing for the introduction of new substituents and the creation of more complex molecular architectures. For instance, sulfenyllactonization can be achieved using dimethyl sulfoxide (B87167) activated by oxalyl chloride, leading to the formation of γ-lactones with a methylthio group. thieme-connect.com These novel derivatives can then be used to explore new chemical space and investigate structure-activity relationships in various contexts.
Transformations Involving the But-3-enoic Acid Moiety (e.g., Lactonization, Allylic Amination)
The but-3-enoic acid moiety of this compound is particularly amenable to a variety of synthetic transformations, including lactonization and allylic amination. These reactions provide access to important classes of chiral heterocyclic compounds.
Lactonization: Intramolecular cyclization of but-3-enoic acid derivatives can lead to the formation of γ-lactones. For instance, iodolactonization can be achieved by treating the thallium(I) salt of the unsaturated acid with iodine, yielding the corresponding β-iodo-γ-lactone in high yield. Palladium-catalyzed β-C(sp³)–H lactonization presents another route to form β-lactones, which are versatile intermediates that can be opened by various nucleophiles to generate β-substituted carboxylic acids. nih.gov
Allylic Amination: The allylic position of the but-3-enoic acid moiety is a site for the introduction of nitrogen-containing functional groups through allylic amination reactions. thieme-connect.com Palladium-catalyzed protocols have been developed for the γ-selective intermolecular allylic amination of but-3-enoic acid derivatives. thieme-connect.com Furthermore, cobalt-based metalloradical catalysis has been shown to enable the chemoselective, regioselective, diastereoselective, and enantioselective intermolecular amination of allylic C-H bonds, providing a direct route to chiral α-tertiary amines. nih.gov
Exploration in Chiral Auxiliary and Ligand Development
The chiral nature of this compound and its derivatives makes them attractive candidates for development as chiral auxiliaries and ligands in asymmetric catalysis. ambeed.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction.
While direct applications of this compound as a widely used auxiliary are not extensively documented, its structural motifs are found in molecules that have been investigated for such purposes. For instance, derivatives of similar structures, like 2-amino-4-phenylbut-3-enoic acids, have been synthesized using carbohydrate-based chiral auxiliaries. wiley-vch.de This suggests the potential for developing new chiral auxiliaries based on the this compound scaffold.
Stereochemical Fidelity and Enantiomeric Purity Assessment in Research
Methodologies for Achieving and Enhancing High Enantiomeric Excess in Synthetic Routes
The synthesis of (R)-2-Benzylbut-3-enoic acid with high enantiomeric excess (e.e.) relies on asymmetric methodologies that can effectively differentiate between the two prochiral faces of a substrate. Several catalytic and stoichiometric approaches have proven effective for this class of β,γ-unsaturated carboxylic acids.
One of the most direct and efficient methods is the asymmetric alkylation of β,γ-unsaturated carboxylic acid enolates . A significant challenge in this approach is controlling both regioselectivity (α- vs. γ-alkylation) and enantioselectivity. acs.orgacs.org Research has demonstrated that chiral lithium amides can function as "traceless" chiral auxiliaries. acs.orgnih.gov These amides form mixed aggregates with the lithium enediolate of the starting acid, creating a chiral environment that directs the incoming electrophile (a benzyl (B1604629) group precursor) to the α-position with high enantioselectivity. acs.orgacs.org This method avoids the need to install and later remove a covalently bound chiral auxiliary, streamlining the synthetic sequence. acs.org The effectiveness of different chiral amines in promoting this transformation has been systematically evaluated, with certain C2-symmetric amines providing superior results. acs.org
Table 1: Enantioselective Alkylation of (E)-4-phenyl-3-butenoic acid with Chiral Lithium Amides
| Chiral Amine | Yield (%) | e.e. (%) |
|---|---|---|
| (R)-1TA | 81 | 89 |
| (R)-2TA | 79 | 89 |
| (R)-3TA | 81 | 91 |
| (R)-4TA | 82 | 90 |
| (R)-5TA | 80 | 88 |
Data sourced from studies on the alkylation of related β,γ-unsaturated carboxylic acids. acs.org
Another powerful strategy is transition metal-catalyzed asymmetric allylic alkylation (AAA) . thieme-connect.com Palladium-catalyzed AAA is a well-established method for forming stereocenters. thieme-connect.comnih.gov In the context of synthesizing molecules like this compound, this can involve the alkylation of a suitable enolate with an allylic electrophile or, more relevantly, the allylation of a benzyl-containing nucleophile. To achieve high enantioselectivity, chiral phosphine (B1218219) ligands are employed to create a chiral environment around the palladium center. thieme-connect.com The choice of ligand is critical, and a wide array of scaffolds have been developed to maximize stereocontrol. thieme-connect.com
More recently, iron-catalyzed direct α-amination of carboxylic acids has emerged as a novel, sustainable approach. researchgate.net While this method introduces a nitrogen functionality, the underlying principle of activating a C-H bond adjacent to a carboxyl group in a stereocontrolled manner is highly relevant. The use of earth-abundant, non-toxic iron catalysts makes this an attractive green chemistry alternative. researchgate.net
Challenges and Advances in Stereocontrol within Complex Reaction Environments
Maintaining stereocontrol during the synthesis of chiral molecules like this compound is fraught with challenges, especially in complex reaction environments. The flexibility of acyclic substrates and the potential for multiple reaction pathways can undermine stereochemical integrity.
A primary challenge in the alkylation of β,γ-unsaturated acids is the control of regioselectivity . The corresponding enediolate is an ambident nucleophile, with reactivity at both the α- and γ-positions. acs.orgacs.org Alkylation at the γ-position leads to an undesired constitutional isomer and complicates purification. The use of simple bases like lithium diisopropylamide (LDA) often results in poor regioselectivity. acs.org A significant advance has been the discovery that chiral lithium amide aggregates preferentially direct alkylation to the α-position, effectively solving the regioselectivity problem while simultaneously inducing high enantioselectivity. acs.orgthieme-connect.com
In transition metal-catalyzed reactions like AAA, a key challenge is preventing the erosion of enantiomeric excess through side reactions. For instance, the intermediate π-allyl-metal complex can undergo dynamic kinetic resolution, and the stereochemical outcome depends on the relative rates of nucleophilic attack on the different enantiomeric or diastereomeric intermediates. nih.gov Furthermore, the products of β-keto ester allylations can be prone to racemization under either acidic or basic conditions. d-nb.info Recent advances to overcome these issues include the development of dual-catalyst systems (e.g., Ir/Pd or Pd/Cu), where two distinct chiral catalysts synergistically control the formation of multiple stereocenters with high fidelity under neutral conditions. d-nb.infobohrium.com
Another challenge arises when the reaction requires trapping an intermediate enolate. For ester derivatives, the enolate has a propensity to eliminate and form a ketene (B1206846), which is a competing, non-productive pathway. nih.gov An advanced strategy to circumvent this involves generating the enolate equivalent via a decarboxylative process at low temperatures, where ketene formation is minimized. This allows for the successful asymmetric alkylation of activated ester derivatives that are readily prepared from the corresponding carboxylic acids. nih.gov
Strategies for Enantiomeric Enrichment and Chiral Resolution Techniques
Even with highly optimized asymmetric syntheses, the product may not be enantiomerically pure. Therefore, methods for enriching the desired enantiomer or resolving the racemic mixture are crucial for obtaining this compound of the highest purity.
Chiral resolution via diastereomeric salt formation is a classical and industrially viable technique. wikipedia.orgresearchgate.net This method involves reacting the racemic carboxylic acid with a stoichiometric amount of a chiral resolving agent, typically a chiral amine like brucine (B1667951) or a cinchona alkaloid derivative, to form a pair of diastereomeric salts. wikipedia.orgchiralpedia.com These diastereomers possess different physical properties, most importantly solubility, allowing one to be selectively crystallized from a suitable solvent. wikipedia.orgnumberanalytics.com After separation, the pure diastereomeric salt is treated with an acid to break the ionic bond and liberate the desired enantiomerically pure this compound. The success of this technique is often empirical and may require screening various resolving agents and crystallization conditions. wikipedia.org
Enzymatic kinetic resolution offers a highly selective alternative. google.com In this approach, an enzyme, such as a lipase (B570770) or protease, selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a racemic ester precursor to the target acid could be subjected to hydrolysis by a lipase that preferentially acts on the (S)-ester. As the reaction proceeds, the remaining unhydrolyzed ester becomes enriched in the (R)-enantiomer. The process can be stopped at approximately 50% conversion to recover the (R)-ester with high e.e., which can then be hydrolyzed to the final acid. A key advantage of enzymatic methods is their high selectivity under mild conditions. google.com
Chiral chromatography is a powerful analytical and preparative tool for separating enantiomers. chiralpedia.comnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common implementation. numberanalytics.com The CSP contains a chiral selector that interacts differently with the (R) and (S) enantiomers, leading to different retention times and allowing for their separation. While highly effective, scaling up chromatographic separations can be costly. researchgate.netnih.gov
Table 2: Overview of Chiral Resolution and Enrichment Strategies
| Technique | Principle | Advantages | Challenges |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Scalable, cost-effective for large quantities. wikipedia.orgresearchgate.net | Success is unpredictable; requires screening of agents and conditions; theoretical max yield is 50%. wikipedia.org |
| Enzymatic Kinetic Resolution | Enzyme selectively transforms one enantiomer, leaving the other enriched. | High selectivity, mild reaction conditions, environmentally friendly. google.com | Theoretical max yield is 50%; requires suitable enzyme. |
Future Directions and Emerging Paradigms in R 2 Benzylbut 3 Enoic Acid Research
Advancements in Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly central to the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.orgnih.gov For the synthesis of chiral carboxylic acids like (R)-2-Benzylbut-3-enoic acid, several sustainable strategies are emerging.
One promising avenue is the use of biocatalysis, which employs enzymes to carry out highly selective transformations. Chemo-enzymatic routes, which combine traditional chemical synthesis with enzymatic steps, are particularly powerful. thieme-connect.comcalis.edu.cn For instance, a process could involve the enzymatic resolution of a racemic intermediate or the asymmetric reduction of a prochiral precursor, such as a 2-oxo-4-arylbut-3-enoic acid derivative, to furnish the desired chiral center. calis.edu.cncsic.es
Another key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Research has shown the efficacy of conducting asymmetric reactions in environmentally benign media like water or even under solvent-free conditions. nih.govmdpi.com Organocatalytic Michael additions and aldol (B89426) reactions, for example, have been successfully performed without solvent, achieving high yields and enantioselectivities. nih.govmdpi.com These approaches not only reduce the environmental impact but can also simplify product purification.
Furthermore, the development of synthetic pathways that utilize abundant and non-toxic starting materials is a critical goal. researchgate.net This includes moving away from stoichiometric reagents, especially toxic heavy metals, in favor of catalytic methods. organic-chemistry.org For example, catalytic methods for the direct carboxylation of alkenes using CO2 are highly desirable as they avoid the use of toxic carbon monoxide and harsh oxidants. researchgate.net
| Green Chemistry Strategy | Application to this compound Synthesis | Potential Benefits |
| Biocatalysis | Enzymatic resolution of a racemic precursor or asymmetric reduction of a 2-keto acid. csic.es | High enantioselectivity, mild reaction conditions, reduced waste. |
| Solvent-Free Reactions | Performing key steps like conjugate additions under solventless conditions. nih.gov | Reduced solvent waste, simplified workup, potential for increased reaction rates. |
| Aqueous Media | Utilizing water as a solvent for catalytic steps. mdpi.com | Low cost, non-toxic, non-flammable, environmentally friendly. |
| Catalytic CO2 Fixation | Direct asymmetric carboxylation of an appropriate alkene precursor. researchgate.net | Utilizes a renewable C1 feedstock, avoids toxic CO. |
| Acceptorless Dehydrogenation | Oxidation of a corresponding primary alcohol using a catalyst that avoids stoichiometric oxidants. organic-chemistry.org | High atom economy, generates H2 as the only byproduct. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
A primary application of ML in this context is the prediction of reaction outcomes, particularly enantioselectivity. chinesechemsoc.orgnih.govbeilstein-journals.org By training algorithms on large datasets of known reactions, ML models can identify complex relationships between the structures of substrates, catalysts, and reagents, and the resulting stereochemical outcome. beilstein-journals.orgpnas.org For example, a model could be trained to predict the enantiomeric excess (% ee) for the synthesis of this compound using various chiral catalysts, thereby guiding chemists toward the most promising candidates for experimental validation and minimizing resource-intensive screening. chinesechemsoc.orgpnas.org Algorithms like random forest and deep neural networks have shown significant promise in accurately predicting enantioselectivity. pnas.orgchemrxiv.org
Beyond prediction, AI is instrumental in reaction optimization. acs.org ML models can efficiently explore the vast parameter space of a chemical reaction—including temperature, solvent, concentration, and catalyst loading—to identify the optimal conditions for maximizing yield and selectivity. beilstein-journals.org This data-driven approach can significantly reduce the number of experiments required compared to traditional optimization methods.
| AI/ML Application | Description | Relevance to this compound |
| Predicting Enantioselectivity | ML models are trained on reaction data to predict the stereochemical outcome of a reaction. chinesechemsoc.orgpnas.org | Can rapidly screen virtual libraries of chiral catalysts to identify those most likely to produce this compound with high enantiopurity. chemrxiv.org |
| Reaction Condition Optimization | Algorithms explore multidimensional reaction parameters to find optimal settings for yield and selectivity. beilstein-journals.orgacs.org | Reduces the experimental effort needed to perfect the synthesis, saving time and resources. |
| Catalyst Design | AI tools suggest novel catalyst structures based on learned structure-activity relationships. chemistryviews.orgchinesechemsoc.org | Can lead to the discovery of new, more effective catalysts specifically tailored for the synthesis. |
| Retrosynthetic Analysis | AI software proposes potential synthetic pathways to a target molecule. nso-journal.org | Can uncover non-obvious or more efficient routes to the this compound framework. |
Development of Highly Efficient, Recyclable, and Robust Catalytic Systems
The ideal catalyst is not only highly active and selective but also stable, long-lasting, and easily separated from the reaction products for reuse. The development of such catalytic systems is a major goal in modern organic synthesis and is directly applicable to the production of this compound.
A key strategy is the heterogenization of homogeneous catalysts. acs.org Homogeneous catalysts are often superior in terms of activity and selectivity, but their separation from the product mixture can be difficult and costly. uu.nl By immobilizing a chiral catalyst onto a solid support, such as silica, polymers, or carbon nanomaterials, one can combine the high performance of homogeneous catalysis with the ease of separation characteristic of heterogeneous systems. acs.orgnih.gov These supported catalysts can be recovered by simple filtration and reused multiple times with minimal loss of activity. nih.gov
Another approach involves designing catalysts that are soluble under reaction conditions but can be easily precipitated and recovered afterward. uu.nl This can be achieved by attaching the catalyst to a soluble polymer support, which can be separated from the smaller product molecules by techniques like nanofiltration. uu.nl
Robustness is also a critical factor, referring to the catalyst's ability to withstand harsh reaction conditions and maintain its integrity over many cycles. Nanoparticle catalysts, for example, have emerged as highly robust systems for a variety of transformations, including allylic alkylations relevant to the synthesis of butenoic acid derivatives. nih.govresearchgate.net For instance, CuPd nanoparticles have been shown to be robust and efficient catalysts for C-C bond formation in aqueous solutions. nih.govresearchgate.net
| Recyclable Catalyst Type | Description | Advantages for Synthesis |
| Heterogeneous Catalysts | The active catalytic species is immobilized on an insoluble solid support (e.g., silica, carbon). nih.gov | Easy separation by filtration, potential for use in continuous flow reactors, high stability. |
| Soluble Polymer-Supported Catalysts | The catalyst is attached to a soluble macromolecule. uu.nl | Combines the high activity of homogeneous catalysts with recoverability via precipitation or filtration. |
| Nanoparticle Catalysts | Metallic nanoparticles that act as catalytic centers. nih.govresearchgate.net | High surface area, often very robust, can be designed for magnetic recovery. |
| Chiral Ionic Liquids | Ionic liquids that incorporate a chiral moiety, acting as both solvent and catalyst. nih.gov | Low volatility, tunable properties, potential for high catalyst reusability. |
Exploration of Novel Reactivity and Transformations for the Benzylbutenoic Acid Framework
This compound is a versatile chiral building block due to its two key functional groups: the carboxylic acid and the terminal alkene (vinyl group). Future research will undoubtedly focus on exploring novel transformations of this framework to access a wider range of complex and potentially bioactive molecules.
The vinyl group is a gateway to numerous chemical modifications. For example, it can participate in iridium-catalyzed asymmetric allylic substitution reactions, allowing for the introduction of a wide variety of nucleophiles at the allylic position. ethz.ch Dehydrogenative allylic aminations could be used to install nitrogen-containing functional groups, providing access to chiral amino acid derivatives. thieme-connect.com
The carboxylic acid moiety can also be transformed. It can be derivatized into esters, amides, or other functional groups. Chiral derivatizing agents can be used to convert the carboxylic acid into diastereomeric amides or esters, which is a powerful technique for determining absolute stereochemistry and enantiomeric purity via NMR or HPLC analysis. nih.govwikipedia.org
Furthermore, the entire molecular scaffold can undergo more profound rearrangements. For instance, in the presence of hypervalent iodine reagents, 4-arylbut-3-enoic acids have been shown to undergo an oxidative rearrangement to form highly substituted 4-arylfuran-2(5H)-ones. nih.gov Applying such a transformation to this compound could provide stereoselective access to complex lactone structures, which are common motifs in natural products.
| Functional Group | Potential Transformation | Product Class |
| Vinyl Group | Asymmetric Allylic Substitution ethz.ch | Substituted chiral acids/esters |
| Vinyl Group | Allylic Amination thieme-connect.com | Chiral amino acid derivatives |
| Vinyl Group | Dihydroxylation | Chiral diols |
| Carboxylic Acid | Derivatization with Chiral Amines nih.gov | Diastereomeric amides (for analysis) |
| Entire Framework | Oxidative Rearrangement nih.gov | Chiral Furanones/Lactones |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
